Product packaging for Saframycin-Yd1(Cat. No.:CAS No. 98205-63-1)

Saframycin-Yd1

Cat. No.: B1194316
CAS No.: 98205-63-1
M. Wt: 577.6 g/mol
InChI Key: GTEZNZCFRJDWFN-UOZNNZGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Saframycin-Yd1 is a chemical compound with the CAS Registry Number 98205-63-1 and a molecular formula of C30H35N5O7 . It belongs to the saframycin family of antibiotics, which are known to be produced by the bacterium Streptomyces lavendulae . This compound was identified and its structure elucidated through directed biosynthesis techniques employing resting cells of the saframycin-producing strain . The saframycin class of compounds has been a subject of significant research interest, particularly in the context of pharmaceutical research for the discovery of new drug compounds . Products like this compound are designated "For Research Use Only" (RUO) . This means they are exclusively tailored for laboratory research purposes, such as fundamental scientific investigation, and are not intended for use in diagnostic procedures or for the treatment of diseases . This product is not a drug or medical device and is strictly for use by qualified researchers in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H35N5O7 B1194316 Saframycin-Yd1 CAS No. 98205-63-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98205-63-1

Molecular Formula

C30H35N5O7

Molecular Weight

577.6 g/mol

IUPAC Name

2-amino-N-[[(2S)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]butanamide

InChI

InChI=1S/C30H35N5O7/c1-7-16(32)30(40)33-11-20-21-14(24(36)12(2)28(41-5)26(21)38)9-18-23-22-15(25(37)13(3)29(42-6)27(22)39)8-17(34(23)4)19(10-31)35(18)20/h16-20,23H,7-9,11,32H2,1-6H3,(H,33,40)/t16?,17?,18-,19?,20?,23?/m0/s1

InChI Key

GTEZNZCFRJDWFN-UOZNNZGFSA-N

SMILES

CCC(C(=O)NCC1C2=C(CC3N1C(C4CC5=C(C3N4C)C(=O)C(=C(C5=O)C)OC)C#N)C(=O)C(=C(C2=O)OC)C)N

Isomeric SMILES

CCC(C(=O)NCC1C2=C(C[C@@H]3N1C(C4CC5=C(C3N4C)C(=O)C(=C(C5=O)C)OC)C#N)C(=O)C(=C(C2=O)OC)C)N

Canonical SMILES

CCC(C(=O)NCC1C2=C(CC3N1C(C4CC5=C(C3N4C)C(=O)C(=C(C5=O)C)OC)C#N)C(=O)C(=C(C2=O)OC)C)N

Synonyms

saframycin Yd-1
saframycin-Yd1

Origin of Product

United States

Detailed Research Findings on Saframycin Yd1

Historical Discovery of this compound

The discovery of the saframycin family of antibiotics dates back to 1977, when Saframycin A, B, C, D, and E were first disclosed by T. Arai and colleagues. jst.go.jpgoogleapis.com Saframycin A, a key member of this group, had its structural formula determined by Arai et al. in 1979 and 1980. epo.org

This compound itself is a derivative of Saframycin A, distinguished by a methyl group at a specific position (R=CH3) in its chemical structure, in contrast to Saframycin Y3 where R is hydrogen. epo.org The isolation and structural elucidation of new saframycins, including Saframycin Y3, Yd-1, Yd-2, Ad-1, Y2b, and Y2b-d, were reported in 1986 by Katsukiyo Yazawa and colleagues. googleapis.comjst.go.jpresearchgate.netresearchgate.netacs.org These derivatives, including this compound, were obtained through a process known as directed biosynthesis, which involves supplementing the culture medium of the producing microorganism with specific amino acid precursors. epo.orggoogle.comnih.govnih.gov

Microbial Source Organisms for Saframycin Production

Saframycins are a class of microbial natural products primarily isolated from bacteria. nih.gov While other saframycins, such as Saframycin Mx1, have been discovered in the culture broth of the myxobacterium Myxococcus xanthus strain MX x48, jst.go.jpnih.gov and Saframycin Y2b-d from Streptomyces lactacовичensis, ontosight.ai the production of this compound is intrinsically linked to a specific Streptomyces strain. epo.org

Streptomyces lavendulae as a Producer Strain

The primary microbial source for the production of this compound is Streptomyces lavendulae. Specifically, Streptomyces lavendulae strain No. 314 (deposited under accession number FERM-P-3218 in Japan and NRRL 11002 in the U.S.) has been identified as a producer of saframycins, including Saframycin A and its derivatives. jst.go.jpepo.orgnih.gov

The biosynthesis of this compound by Streptomyces lavendulae No. 314 occurs through a directed biosynthesis approach. This involves reacting the microorganism with specific amino acid precursors. For the production of this compound, the key amino acids added to the culture are L-tyrosine, L-methionine, glycine (B1666218), and 2-amino-n-butyric acid. epo.org These amino acids are likely incorporated into the side chain of the saframycin structure, potentially as a dipeptide unit. nih.gov

Table 1: Amino Acid Precursors for Saframycin Y3 and Yd-1 Production

Saframycin DerivativeAmino Acid Precursors for Side Chain
Saframycin Y3L-tyrosine, L-methionine, glycine, L-alanine (or D,L-alanine) epo.org
This compoundL-tyrosine, L-methionine, glycine, 2-amino-n-butyric acid epo.org

Mutants of Streptomyces lavendulae No. 314, which can occur spontaneously or be artificially induced through chemical or physical means (e.g., UV, X-ray, or radioactive radiation), are also capable of producing saframycin A in aqueous solution and biomass. epo.org

Methodological Approaches for Isolation from Natural Sources

The isolation of this compound from natural sources, primarily the culture broth of Streptomyces lavendulae, involves a series of methodological approaches designed to separate and purify the compound.

The general process begins with the fermentation of the Streptomyces lavendulae culture. Following fermentation, the culture broth undergoes separation to remove the biomass (mycelia) from the aqueous phase. This separation can be achieved through conventional techniques such as filtration, centrifugation, or sedimentation. epo.org

The culture filtrate, which contains the saframycins, is then subjected to extraction processes. For this compound, extraction is typically performed using organic solvents. For instance, the ethyl acetate (B1210297) fraction has been found to elute most of the crude this compound. Dichloromethane extraction is also a common method for isolating saframycins from the filtrate. epo.org

Subsequent purification of the crude this compound is often achieved through chromatographic techniques. Silica gel thin-layer chromatography (TLC) is a key method, utilizing specific solvent systems. For example, a solvent system consisting of chloroform (B151607) and ethanol (B145695) (10:1) has been used, where this compound appears as a yellow band with an Rf value of approximately 0.4. epo.org

After development, the yellow band containing this compound is extracted, often with ethyl acetate containing 10% methanol. This extraction and purification step may be repeated to enhance purity. The solvent is then removed under reduced pressure. The final purified product, this compound, can be obtained as a yellow powder by dissolving it in a small amount of ethyl acetate or benzene (B151609) and then adding ether under cooling conditions. epo.org

Biosynthetic Pathways and Directed Biosynthesis of Saframycins

Elucidation of Saframycin A Biosynthesis

The intricate pentacyclic core of saframycins is assembled through a sophisticated, genetically programmed pathway that combines elements of nonribosomal peptide and polyketide synthesis.

Precursor Incorporation Studies (e.g., Tyrosine, Glycine (B1666218), Alanine)

Early biosynthetic investigations successfully identified the fundamental building blocks of the saframycin scaffold. nih.govnih.gov Research demonstrated that the characteristic quinone ring system is derived from two molecules of the amino acid L-tyrosine. nih.govnih.gov These tyrosine units undergo modification and condensation to form the foundational heterocyclic structure.

Furthermore, studies revealed that the aliphatic side chain of Saframycin A is constructed from two other common amino acids: glycine and alanine (B10760859). nih.govnih.govasm.org Feeding experiments using isotopically labeled precursors confirmed the incorporation of these amino acids into the final structure, establishing them as key components of the biosynthetic pathway. nih.gov These foundational studies were pivotal, suggesting that the pathway might be flexible enough to accept alternative precursors, a concept central to the generation of new analogues.

Enzymatic Transformations in the Biosynthetic Cascade

The assembly of saframycins is orchestrated by a suite of enzymes encoded within a dedicated gene cluster in Streptomyces lavendulae. nih.gov Central to this process is a large, multifunctional enzyme complex known as a Nonribosomal Peptide Synthetase (NRPS). nih.govebi.ac.uk

NRPS enzymes function as molecular assembly lines. nih.govebi.ac.uk They are organized into distinct modules, with each module responsible for recognizing, activating, and incorporating a specific amino acid precursor into the growing peptide chain. ebi.ac.uk In the case of Saframycin A, the NRPS system sequentially selects and links the modified tyrosine, alanine, and glycine units. nih.gov

The biosynthetic gene cluster for Saframycin A contains three NRPS genes, sfmA, sfmB, and sfmC, which work in concert to build the tetrapeptidyl skeleton. nih.gov Beyond the core NRPS machinery, the gene cluster also encodes various "tailoring" enzymes. These include oxidoreductases, methyltransferases, and other modifying proteins that perform crucial steps such as hydroxylation, methylation, and cyclization reactions to finalize the complex, three-dimensional structure of the antibiotic. nih.govresearchgate.net For instance, a terminal reductase domain on the NRPS is proposed to catalyze the reductive release of the fully assembled peptide chain, which then triggers a spontaneous cyclization to form a key part of the core structure. nih.gov

Directed Biosynthesis of Saframycin-Yd1 and Related Analogues

The knowledge gleaned from the Saframycin A pathway paved the way for "directed biosynthesis," a technique that involves supplying the producing organism with synthetic precursors to generate novel, "unnatural" natural products.

Strategic Amino Acid Supplementation for Analog Generation

Researchers hypothesized that the NRPS machinery might exhibit some substrate flexibility, allowing it to incorporate amino acid analogues in place of its natural substrates, glycine and alanine. This hypothesis was confirmed through targeted feeding experiments. nih.govnih.gov

By supplementing the culture of S. lavendulae with specific amino acid analogues, scientists successfully produced a series of new saframycin derivatives. nih.govnih.govasm.org The production of this compound was achieved by feeding the culture with 2-amino-n-butyric acid . nih.govnih.gov The bacterial enzymes incorporated this analogue into the side chain, replacing the typical N-terminal pyruvic acid moiety found in Saframycin A. nih.gov This strategic supplementation demonstrated the viability of using directed biosynthesis to modify the saframycin structure.

Table 1: Generation of Saframycin Analogues via Amino Acid Supplementation
Supplemented Amino Acid / AnalogueResulting Saframycin AnalogueReference
2-amino-n-butyric acidThis compound nih.govnih.gov
GlycineSaframycin Yd-2 nih.govnih.gov
AlanineSaframycin Y3 nih.govnih.gov

Methodologies for Enhanced Production of this compound Derivatives

A key methodology employed for the efficient production of this compound and its relatives is the use of "resting cells" of Streptomyces lavendulae. nih.govasm.orgasm.org In this technique, bacterial cells are first grown to a high density in a nutrient-rich medium to maximize biomass. The cells are then harvested, washed, and transferred to a simpler "production" medium that contains the desired amino acid analogue precursor but lacks the nutrients required for further cell division. asm.org

This "resting cell" state channels the metabolic activity of the bacteria away from growth and towards the synthesis of secondary metabolites like saframycins. nih.gov This method provides a more controlled environment for precursor uptake and incorporation, leading to a more efficient and targeted production of the desired analogue, this compound.

Structural Modifications and Generation of Saframycin Yd1 Derivatives

Semisynthetic Approaches to Saframycin-Yd1 Analogues

Semisynthesis, which involves the chemical modification of a natural product, serves as a pivotal strategy for diversifying the saframycin scaffold. Starting with saframycins produced through fermentation, such as this compound and the structurally similar Saframycin Y3, chemists can introduce a variety of modifications to their side chains and functional groups.

A key focus of semisynthetic modification has been the amino functional group present in the side chain of this compound and Y3. This group provides a convenient handle for chemical derivatization. Researchers have successfully prepared numerous side chain-modified analogues to explore how these changes affect antitumor activity. nih.gov

One common strategy involves the N-acylation of the amino group. By reacting Saframycin Y3 with different acylating agents, a series of N-acyl derivatives have been synthesized. Among these, derivatives such as pivaloyl-saframycin Y3 and n-caproylsaframycin Y3 have demonstrated notable antitumor activity against L120 mouse leukemia cells. nih.gov These modifications highlight that alterations to the side chain's bulk and lipophilicity can significantly influence the compound's biological profile.

Another approach involves the formation of salts to improve properties like solubility. For instance, Saframycin Yd-1 has been converted to its hydrochloride salt (Saframycin Yd-1 HCl). This water-soluble derivative showed marked antitumor activity and was found to be particularly effective in prolonging the survival time in mice with B16-F10 melanoma. nih.gov This demonstrates that modifications aimed at improving physicochemical properties can lead to enhanced in vivo efficacy. In total, at least 28 distinct side chain-modified derivatives have been prepared from Saframycins Yd-1 and Y3, showcasing the versatility of this modification strategy. nih.gov

Beyond simple side-chain acylation or salt formation, research has explored the modification of other functional groups within the saframycin structure. The goal is to create analogues with altered chemical reactivity and biological targets. While the primary focus has been on the side chain of Yd-1 and Y3, broader synthetic strategies applied to the saframycin core are also relevant.

For example, solid-phase synthesis techniques have been developed to rapidly generate a multitude of structural analogues of Saframycin A. nih.gov This method allows for variation at multiple sites within the saframycin core, effectively creating derivatives with modified functional groups throughout the molecule. nih.gov Such parallel synthesis approaches can produce libraries of compounds with diverse functionalities, enabling a more comprehensive exploration of the chemical space around the saframycin scaffold. These strategies, while initially developed for Saframycin A, provide a blueprint for creating this compound derivatives with extensively modified functional groups.

Combinatorial Biosynthesis for Novel Saframycin Scaffold Diversification

Combinatorial biosynthesis represents a powerful alternative to chemical synthesis for generating novel saframycin analogues. This technique involves the genetic manipulation of the biosynthetic pathways in microorganisms to produce modified natural products. By understanding and engineering the gene clusters responsible for saframycin production, researchers can create new and complex derivatives that would be difficult to access through traditional chemical methods.

The biosynthetic gene cluster for Saframycin A from Streptomyces lavendulae has been identified and characterized. nih.gov This cluster contains the genes for an unusual nonribosomal peptide synthetase (NRPS) system that assembles the core structure of the molecule. nih.govnih.gov This knowledge is fundamental for engineering the biosynthesis to produce new scaffolds.

A successful application of this approach was the production of Saframycin Y3, an aminated analogue of Saframycin A. This was achieved by expressing the hydroxylase enzyme SfmO4 in a safracin B producer, Pseudomonas fluorescens. nih.gov This demonstrated the feasibility of using combinatorial biosynthesis to introduce new functional groups, such as the amino group that characterizes Saframycin Y3 and, by extension, its homologue this compound. These biosynthetic engineering techniques pave the way for generating structurally more complex and potentially more active saframycin analogues by rationally modifying the established biosynthetic pathway. nih.gov

Characterization of this compound and Related Derivatives (e.g., Y3, Yd-2, Ad-1, Y2b)

A series of novel saframycins, including Yd-1, Y3, Yd-2, Ad-1, and Y2b, were first produced via directed biosynthesis using resting cells of the saframycin producer, Streptomyces lavendulae No. 314. nih.gov Their structures were meticulously determined through the comparative analysis of their spectral data (UV, IR, 1H NMR, and 13C NMR) with that of the well-established Saframycin A. nih.gov

These studies revealed distinct structural relationships among these derivatives:

Saframycin Yd-1 is identified as 26-homosaframycin Y3, meaning it shares the core structure of Saframycin Y3 but with an additional methylene (B1212753) group in its side chain. nih.gov

Saframycin Y3 is 25-deoxy-25-aminosaframycin A, indicating the replacement of a hydroxyl group in Saframycin A with an amino group. nih.gov

Saframycin Yd-2 is 26-demethylsaframycin Y3, a derivative of Saframycin Y3 lacking a methyl group at the 26-position. nih.gov

Saframycin Ad-1 is 26-homosaframycin A, making it an analogue of Saframycin A with an extended side chain, similar to the relationship between Yd-1 and Y3. nih.gov

Saframycin Y2b is a dimeric form of Saframycin Y3. nih.gov A related compound, Saframycin Y2b-d , was identified as a dimer of Saframycin Yd-1. nih.gov

The characterization of these related compounds provides critical insight into the structural diversity that can be achieved within the saframycin family through biosynthetic methods.

Table of Characterized Saframycin Derivatives

Compound NameStructural Relationship to Parent Compound
This compound26-homosaframycin Y3
Saframycin Y325-deoxy-25-aminosaframycin A
Saframycin Yd-226-demethylsaframycin Y3
Saframycin Ad-126-homosaframycin A
Saframycin Y2bDimer of Saframycin Y3
Saframycin Y2b-dDimer of Saframycin Yd-1

Preclinical Biological Activities of Saframycin Yd1 and Analogues

In Vitro Antitumor Efficacy Assessments

Effects on Leukemia Cell Lines (e.g., L1210 Mouse Leukemia Cells)

Saframycin-Yd1, a water-soluble derivative of saframycin, has demonstrated notable antitumor activity against L1210 mouse leukemia cells in laboratory settings. nih.gov The cytotoxic effect of this compound on L1210 cell cultures was observed, indicating its potential as an agent for further investigation in leukemia research. google.com Specifically, Saframycin Yd-1 showed an effective dose (ED₅₀) of 0.002 µg/ml in cell cultures of mouse leukemia L1210. google.com This high potency highlights its significant in vitro activity against this particular leukemia cell line. nih.govgoogle.com The L1210 cell line, derived from a mouse with lymphocytic leukemia, is a well-established model for studying leukemia and evaluating potential anticancer agents due to its aggressive growth and high proliferative capacity. wikipedia.orgatcc.org

Table 1: In Vitro Cytotoxicity of Saframycin Derivatives against L1210 Mouse Leukemia Cells

Compound ED₅₀ (µg/ml)
Saframycin Yd-1 0.002 google.com
Saframycin Y₃ 0.0016 google.com

Activity Against Melanoma Cell Lines (e.g., B16-F10 Melanoma Cells)

This compound has shown activity against B16-F10 melanoma cells. nih.gov The B16-F10 cell line is a well-characterized murine melanoma line used extensively in cancer research, particularly for studies on metastasis. atcc.orgdovepress.com Research on semisynthetic saframycin derivatives indicated that this compound.HCl was active against B16-F10 melanoma. nih.gov

Impact on Lung Carcinoma Cell Lines (e.g., Lewis Lung Carcinoma Cells)

Studies involving semisynthetic saframycin derivatives have also evaluated their effects on Lewis lung carcinoma cells. nih.gov The Lewis lung carcinoma (LL/2 or LLC1) cell line is a standard model for studying lung cancer and metastasis. atcc.orgmdpi.com this compound.HCl demonstrated activity against this cell line, suggesting its potential as an antitumor agent in the context of lung cancer. nih.gov

Broader Spectrum In Vitro Tumor Cell Growth Inhibition

The antitumor activity of saframycins is not limited to the aforementioned cell lines. Research has shown that novel analogs of saframycin A are potent inhibitors of the in vitro growth of a broad panel of tumor cells. nih.gov This suggests that the core structure of saframycin, from which this compound is derived, has the potential for wide-ranging antitumor applications. The ability of these compounds to inhibit the growth of various tumor cell lines underscores the importance of further investigation into their mechanisms of action and potential for development as therapeutic agents. nih.govnih.gov

In Vivo Antitumor Efficacy in Murine Models

Effects on Experimental Tumor Progression

In addition to its in vitro activity, this compound has been evaluated in animal models to determine its effectiveness in a living organism.

In studies with mice bearing B16-F10 melanoma, treatment with this compound.HCl resulted in the greatest prolongation of survival time compared to other tested derivatives. nih.gov This indicates a significant in vivo effect on the progression of this aggressive skin cancer.

Furthermore, when tested in mice with Lewis lung carcinoma, new saframycin derivatives, including by extension this compound, showed marked inhibition of spontaneous metastasis. nih.gov This finding is particularly important as metastasis is a major cause of mortality in cancer patients. The ability to inhibit the spread of cancer cells from the primary tumor to other parts of the body is a critical attribute for any potential anticancer drug.

These in vivo studies, which build upon the in vitro findings, underscore the potential of this compound as a lead compound for the development of new anticancer therapies. nih.gov

Table 2: Summary of In Vivo Antitumor Activity of this compound.HCl

Murine Model Observed Effect
B16-F10 Melanoma Greatest prolongation of survival time nih.gov
Lewis Lung Carcinoma Marked inhibition of spontaneous metastasis nih.gov

Inhibition of Spontaneous Metastasis

Semisynthetic derivatives of saframycin, including this compound.HCl, have demonstrated notable activity in preclinical models of cancer metastasis. nih.gov In studies involving Lewis lung carcinoma in mice, treatment with these new derivatives resulted in a marked inhibition of spontaneous metastasis. nih.gov Specifically, Saframycin Yd-1.HCl, along with pivaloyl- and n-caproylsaframycin Y3, showed significant antitumor effects against this model. nih.gov

Further investigations using the B16-F10 melanoma model also indicated the effectiveness of these compounds. nih.gov Among the tested derivatives, Saframycin Yd-1.HCl was observed to provide the greatest prolongation of survival time in mice with B16-F10 melanoma, highlighting its potential in controlling metastatic disease progression in these preclinical settings. nih.gov

Antimicrobial Activity Profile in Preclinical Models

Saframycins, as a class of antibiotics, are recognized for their antimicrobial properties, particularly against Gram-positive bacteria. ontosight.ai Saframycin A, a related compound, exhibits the strongest antibacterial activity within this family and also shows weak activity against Gram-negative bacteria and mycobacteria. The saframycin group of antibiotics is produced by Streptomyces lavendulae. mathewsopenaccess.com

Derivatives of Saframycin A, such as Saframycin AR1, have demonstrated antimicrobial activity that is a fraction of the parent compound's potency, with a continued bias towards Gram-positive bacteria. everybodywiki.com The broader class of tetrahydroisoquinoline antibiotics, to which saframycins belong, has been a source of compounds with significant biological activities. nih.gov

Table 1: Antimicrobial Activity of Saframycin Analogues

Compound/Class Activity Spectrum Source
Saframycins Primarily active against Gram-positive bacteria. ontosight.ai ontosight.ai
Saframycin A Strongest antibacterial activity in the class; weak against Gram-negative bacteria and mycobacteria.

Antiviral Activity Investigations

Research into the antiviral potential of saframycin-related compounds has been documented. While specific antiviral studies focusing solely on this compound are not detailed in the provided results, related alkaloids have shown promise. For instance, aranotin (B1665163) and acetylaranotin, which are also alkaloids, have demonstrated selective activity against RNA viruses like polio, Coxsackie, rhino-, and parainfluenza viruses by inhibiting viral RNA synthesis. mathewsopenaccess.com The broader family of N-heterocyclic compounds, which includes the structural class of saframycins, is considered a promising source for antiviral agents. mdpi.com

Table 2: Antiviral Activity of Related Alkaloids | Compound | Activity | Mechanism of Action | Source | | --- | --- | --- | | Aranotin | Selective against RNA viruses (polio, Coxsackie, rhino-, parainfluenza). mathewsopenaccess.com | Inhibition of viral RNA synthesis. mathewsopenaccess.com | mathewsopenaccess.com | | Acetylaranotin | Selective against RNA viruses (polio, Coxsackie, rhino-, parainfluenza). mathewsopenaccess.com | Inhibition of viral RNA synthesis. mathewsopenaccess.com | mathewsopenaccess.com |

Molecular Mechanisms of Action of Saframycins

DNA Interaction Mechanisms

The interaction with DNA is a cornerstone of the antitumor activity of the saframycin family. These interactions primarily occur through two distinct but related mechanisms: covalent binding and the induction of strand breaks.

Covalent Binding to Duplex DNA

The saframycin family of antibiotics is known to bind covalently to duplex DNA. This process is initiated by the reductive activation of the quinone moiety of the saframycin molecule. This reduction leads to the formation of an electrophilic iminium ion, which can then alkylate DNA, primarily at the N2 position of guanine (B1146940) residues. asm.org

Detailed studies on Saframycin A and Saframycin S have revealed specific DNA sequence preferences for this covalent binding. bottalab.it Footprinting and exonuclease III stop assays have shown that these antibiotics preferentially bind to 5'-GGG and 5'-GGC sequences. bottalab.itnih.gov The size of the binding site is typically three base pairs. nih.gov While this mechanism is well-established for major saframycins like A and S, specific DNA footprinting analyses or sequence selectivity studies for Saframycin-Yd1 have not been detailed in the available scientific literature. The structural similarity suggests a comparable mechanism, but direct experimental evidence for this compound's covalent binding preferences is not presently available.

DNA Single-Strand Scission

In addition to forming covalent adducts, some saframycins can induce single-strand breaks in DNA. This action is also dependent on the reduction of the quinone ring. The reduced saframycin can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) such as the superoxide (B77818) anion (O2•−), hydrogen peroxide (H2O2), and the highly reactive hydroxyl radical (•OH). It is the hydroxyl radical that is believed to be the primary agent responsible for the cleavage of the DNA backbone.

This mechanism of DNA scission has been demonstrated for Saframycin A and C. acs.org The process is oxygen-dependent and can be inhibited by certain metal ions. acs.org However, specific studies confirming and detailing the capacity of this compound to induce DNA single-strand scission through a similar ROS-mediated mechanism have not been found in the reviewed literature.

Protein-Drug-DNA Interaction Dynamics

Recent research has uncovered a more complex mechanism of action for saframycins that extends beyond direct DNA damage. This involves the formation of a ternary complex involving the drug, DNA, and specific cellular proteins.

Involvement of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

A significant discovery in the mechanism of saframycin action was the identification of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) as a protein target. researchgate.netpnas.org Studies using DNA-linked affinity purification with Saframycin A revealed that the Saframycin A-DNA adduct specifically binds to GAPDH. researchgate.netpnas.org This interaction is not random; upon treatment of cancer cells with saframycins, GAPDH has been observed to translocate to the nucleus. researchgate.netpnas.org The formation of this ternary complex (Saframycin-DNA-GAPDH) is thought to be a key part of the cytotoxic and antiproliferative effects of the drug, potentially by interfering with the non-glycolytic functions of GAPDH, which include roles in transcription and apoptosis. researchgate.netpnas.org

These pivotal studies were conducted using Saframycin A and other structurally related compounds. researchgate.netpnas.org While this compound belongs to this class, it was not explicitly tested in these affinity studies. Therefore, while it is plausible that this compound also participates in this ternary complex formation with GAPDH, direct experimental evidence demonstrating this interaction is currently lacking.

Influence on Cellular Proliferation Pathways

This compound has demonstrated significant antitumor activity against several cancer models, indicating a potent influence on cellular proliferation. nih.gov Studies on its activity have shown that it can inhibit the growth of various tumor cells both in vitro and in vivo. nih.gov

Research involving side chain-modified derivatives of saframycins highlighted the efficacy of Saframycin Yd-1.HCl. nih.gov This derivative showed marked antitumor activity against L1210 mouse leukemia cells and was also found to be active against B16-F10 melanoma and Lewis lung carcinoma. nih.gov Notably, in studies evaluating the survival time of mice with B16-F10 melanoma, Saframycin Yd-1.HCl demonstrated the greatest prolongation of survival among the new derivatives tested. nih.gov Furthermore, treatment with these new derivatives, including Saframycin Yd-1, resulted in a marked inhibition of spontaneous metastasis of Lewis lung carcinoma in mice. nih.gov

Antitumor Activity of this compound Derivatives
CompoundCancer ModelObserved Effect
Saframycin Yd-1.HClL1210 Mouse LeukemiaMarked antitumor activity
Saframycin Yd-1.HClB16-F10 MelanomaActive; Greatest prolongation of survival time among derivatives tested
Saframycin Yd-1.HClLewis Lung CarcinomaActive; Marked inhibition of spontaneous metastasis

Structure Activity Relationship Sar Studies for Saframycins

Critical Structural Elements for Cytotoxic Activity

The cytotoxic activity of saframycins is highly dependent on the presence and integrity of certain critical structural elements within their molecular architecture.

The alpha-cyanoamine group is a pivotal structural feature for the potent cytotoxic activity observed in saframycins like Saframycin A. Saframycins that lack this alpha-cyanoamine group exhibit much lower cytotoxic activity compared to Saframycin A. The presence of this moiety is crucial because, upon reduction, it can lead to the formation of an electrophilic iminium ion. This iminium species is then capable of covalently binding to DNA, specifically alkylating guanine (B1146940) residues, which is central to the antitumor mechanism of action.

Closely related to the alpha-cyanoamine group is the alpha-carbinolamine group. The conversion of the alpha-cyanoamine to an immonium or alpha-carbinolamine is a consequence of reduction. The alpha-carbinolamine group also plays a significant role in the interaction with DNA. Research indicates that the immonium or alpha-carbinolamine is the actual species involved in the interaction with DNA, leading to the formation of DNA adducts. Compounds possessing an active carbinolamine group, such as Trabectedin (ET-743), which is structurally related to saframycins, are known for their potent antiproliferative activity due to their ability to bind to the minor groove of DNA.

Impact of Side Chain Modifications on Biological Efficacy

Modifications to the side chain of saframycins can profoundly impact their biological efficacy. Studies have shown that the N-terminal pyruvic acid in the side chain of Saframycin A can be replaced by other amino acid residues, leading to new saframycin derivatives with altered activities.

For instance, directed biosynthesis experiments with Streptomyces lavendulae have yielded new saframycin derivatives by supplementing the culture with various amino acid analogs for the side chain. Saframycin-Yd1, Saframycin Yd-2, and Saframycin Y3 were identified, containing 2-amino-n-butyric acid, glycine (B1666218), and alanine (B10760859) residues, respectively, in place of the normal N-terminal pyruvic acid found in Saframycin A. This demonstrates the flexibility of the biosynthetic pathway in accommodating different amino acids in the side chain.

Conversely, the modification of active saframycins at the C-25 position on the side chain with bulky substituents has been shown to result in a decrease in cytotoxic activity. This suggests that the steric bulk or specific chemical nature of the side chain at this position is critical for maintaining optimal biological function. The length of the fatty acyl chain, which is condensed with the L-Ala component in peptidyl aldehyde intermediates, has also been revealed to play an indispensable role in the enzymatic assembly of the tetrahydroisoquinoline rings during biosynthesis, indirectly influencing the properties of the final saframycin analogs.

Effects of Substitutions at Core Skeleton Positions (e.g., C-14, C-25)

Some saframycin derivatives exhibit additional oxidation or O-methylation at the C-14 position, which can arise during their biosynthesis. These modifications can influence the compound's properties and interactions. For example, the biosynthesis of Saframycin MX1 involves an O-methyltransferase, SafC, which catalyzes the 4'-O-methylation of L-dopa, a precursor, suggesting that such methylation steps are crucial in the formation of the final active compounds.

Table 1: Impact of Structural Modifications on Saframycin Cytotoxic Activity

Structural Feature / ModificationImpact on Cytotoxic Activity (Relative to Saframycin A)Reference
Absence of Alpha-Cyanoamine GroupMuch lower cytotoxic activity
Absence of Alpha-Carbinolamine GroupMuch lower cytotoxic activity
Bulky Substituents at C-14 (Core Skeleton)Decrease in cytotoxic activity
Bulky Substituents at C-25 (Side Chain)Decrease in cytotoxic activity
Side chain with 2-amino-n-butyric acid (this compound)Modified activity (specific comparison not provided in source)
Side chain with glycine (Saframycin Yd-2)Modified activity (specific comparison not provided in source)
Side chain with alanine (Saframycin Y3)Modified activity (specific comparison not provided in source)

Advanced Research Methodologies in Saframycin Yd1 Studies

Isotope-Labeling and Spectroscopic Techniques (e.g., ¹³C NMR, ¹H NMR)

The structural elucidation and biosynthetic pathway of Saframycin-Yd1 have been significantly advanced through the use of isotope-labeling and spectroscopic techniques. These methods allow researchers to trace the incorporation of precursor molecules and to map the intricate architecture of the compound. nih.govnih.gov

Isotope-labeling involves the use of molecules enriched with stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), which can be tracked as they are integrated into the saframycin structure by the producing organism, Streptomyces lavendulae. chempep.comisotope.com For instance, feeding experiments with ¹³C-labeled dipeptides have been instrumental in demonstrating that amino acids are incorporated as a dipeptide unit into the side chain of saframycin derivatives. nih.gov This approach provides direct evidence of the building blocks and assembly-line logic of the biosynthetic machinery. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules like this compound. rsc.org

¹³C NMR Spectroscopy : This technique provides information about the carbon skeleton of the molecule. youtube.com In the study of saframycins, ¹³C NMR is used to identify and confirm the carbon framework, with the chemical shifts of each carbon atom providing clues about its local electronic environment. jst.go.jpjst.go.jp The specific labeling of C-11 and C-21 carbons of Saframycin A with [1-¹³C]tyrosine, resulting in a 40-fold enrichment over natural abundance, is a powerful example of how isotope labeling combined with ¹³C NMR can pinpoint the origin of specific atoms within the molecule. nih.gov

¹H NMR Spectroscopy : Proton NMR provides detailed information about the hydrogen atoms in a molecule, including their number, environment, and proximity to other protons. acdlabs.comlibretexts.org For this compound and its analogues, ¹H NMR spectra are crucial for determining the structure by comparing the spectral data with that of well-established compounds like Saframycin A. jst.go.jpjst.go.jp The chemical shifts, splitting patterns (multiplicity), and integration of the proton signals all contribute to a comprehensive structural assignment. acdlabs.comresearchgate.net

Together, these spectroscopic methods, enhanced by isotope labeling, have been indispensable in confirming the structure of this compound as 26-homosaframycin Y3. jst.go.jp

Biochemical Assays for DNA Binding and Enzymatic Activity

Understanding the mechanism of action of this compound at the molecular level necessitates the use of biochemical assays to probe its interactions with DNA and its influence on enzymatic processes. corning.com These assays are critical for elucidating how the compound exerts its cytotoxic effects.

Biochemical assays are laboratory methods used to detect, quantify, and study the binding or activity of biological molecules. corning.com In the context of this compound, these assays are designed to investigate its ability to bind to DNA and to modulate the function of key enzymes involved in cellular processes. nih.gov

Saframycins are known to interact with DNA, and this interaction is believed to be a key part of their antitumor activity. nih.gov While specific DNA binding assays for this compound are not extensively detailed in the provided information, the general approach for the saframycin class involves techniques that can detect the formation of a drug-DNA complex. These can include methods like electrophoretic mobility shift assays (EMSA), DNA footprinting, and various spectroscopic techniques that detect changes upon binding. numberanalytics.com The covalent bonding of saframycins to guanine (B1146940) residues in the minor groove of the DNA helix is a known mechanism for some members of this family. nih.gov

Enzymatic activity assays are used to measure the rate of an enzymatic reaction and can determine if a compound acts as an inhibitor or activator. anilocus.comrndsystems.com For this compound, these assays could be employed to investigate its effect on enzymes crucial for DNA replication and repair, such as topoisomerases and DNA polymerases. profoldin.com For example, a study on the biosynthesis of Saframycin A revealed that it is produced from Saframycin Y3 through an enzymatic deamination reaction, highlighting the role of enzymes in the final steps of saframycin maturation. nih.gov The activity of enzymes like the FAD-linked oxidoreductase involved in this process can be monitored using specific assays. researchgate.net

Cell-Based Assays for Proliferation and Cytotoxicity Assessment

Cell-based assays are fundamental tools for evaluating the biological effects of compounds like this compound on living cells. news-medical.net These assays measure parameters such as cell proliferation, viability, and cytotoxicity to determine a compound's potential as an anticancer agent. news-medical.netbaseclick.eu

Cell Proliferation Assays: These assays quantify the rate of cell division and are crucial for screening potential anti-cancer compounds. biocompare.com Methods like the MTT assay, which measures metabolic activity, are commonly used to assess the effect of a compound on cell growth. sigmaaldrich.complos.org

Cytotoxicity Assays: These assays determine the toxic effect of a compound on cells. news-medical.net The IC50 value, which is the concentration of a drug that inhibits a biological process by 50%, is a standard metric obtained from these assays. nih.gov

Studies have shown that this compound exhibits significant antitumor activity. For instance, its hydrochloride salt (Saframycin Yd-1.HCl) demonstrated marked antitumor effects against L1210 mouse leukemia cells. nih.gov Further investigations revealed its activity against B16-F10 melanoma and its ability to inhibit the spontaneous metastasis of Lewis lung carcinoma. nih.gov The cytotoxic activities of various saframycin derivatives are often tested against a panel of human cancer cell lines. nih.gov

Below is an interactive table summarizing the cytotoxic activity of a related saframycin analog against various cancer cell lines, illustrating the type of data generated from such assays.

CompoundCell LineIC50 (nM)
Compound 20 (4-methoxybenzamide side chain) HepG2 (Liver Cancer)1.32
Compound 29 (2-pyridine amide side chain) A2780 (Ovarian Cancer)1.73
Compound 30 ((2E)-3-(3-thifluoromethyl-phenyl)acrylic amide side chain) A2780 (Ovarian Cancer)7
Data sourced from a study on novel hexacyclic saframycin-ecteinascidin analogs. nih.gov

In Silico Modeling and Molecular Docking for Target Interaction Prediction

In recent years, computational methods have become an integral part of drug discovery and development, offering a powerful and efficient way to predict and analyze the interactions between a drug molecule and its biological target. synopsys.com In silico modeling and molecular docking are two such techniques that are increasingly being applied to the study of natural products like this compound. iscientific.orgnih.gov

In silico modeling involves the use of computer simulations to model biological systems and processes. nih.gov For this compound, this could entail creating a three-dimensional model of the compound and its potential protein targets. These models can then be used to predict how the drug will bind and interact at a molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.orgjrespharm.com In the context of this compound, docking studies can be used to predict its binding affinity and mode of interaction with specific biological targets, such as DNA or enzymes. nih.gov For example, the crystal structure of the related compound anthramycin (B1237830) complexed with DNA has shown that its stereochemistry is well-suited for docking into the minor groove of DNA. researchgate.net This type of information is invaluable for understanding the mechanism of action and for designing more potent and selective derivatives.

These computational approaches allow researchers to screen large libraries of compounds, prioritize candidates for experimental testing, and generate hypotheses about structure-activity relationships, thereby accelerating the drug discovery process. iscientific.org

Future Directions in Saframycin Yd1 Research

Exploration of Undiscovered Biosynthetic Pathways for Novel Analogues

The biosynthesis of saframycins, including Saframycin-Yd1, is a complex process primarily carried out by Streptomyces lavendulae. nih.gov The quinone ring of saframycin A, a closely related compound, is derived from two tyrosine molecules, while its side chain originates from glycine (B1666218) and alanine (B10760859). nih.govresearchgate.net this compound itself is a derivative formed by the incorporation of 2-amino-n-butyric acid in place of the normal N-terminal pyruvic acid in the side chain of saframycin A, through directed biosynthesis experiments. nih.gov

Future research can leverage advanced techniques such as genome mining and metagenomics to identify novel gene clusters in various microbial strains that might encode for new saframycin biosynthetic pathways or enzymes. This exploration could lead to the discovery of structurally diverse saframycin analogues with potentially enhanced therapeutic properties, improved selectivity, or reduced toxicity. Combinatorial biosynthesis, which involves engineering biosynthetic pathways by targeting gene disruption or expressing specific genes in different strains, has already shown success in generating new antitumor compounds, including saframycin derivatives. psu.edu For instance, supplementation with amino acid analogs has successfully yielded new saframycin derivatives like Yd-1, Yd-2, and Y3. nih.gov

Table 1: Examples of Saframycin Derivatives and their Biosynthetic Precursors

Saframycin DerivativeIncorporated Amino Acid (in place of pyruvic acid in Saframycin A)Source/Method
Saframycin Yd-12-amino-n-butyric acidDirected biosynthesis from Streptomyces lavendulae nih.gov
Saframycin Yd-2GlycineDirected biosynthesis from Streptomyces lavendulae nih.gov
Saframycin Y3AlanineDirected biosynthesis from Streptomyces lavendulae nih.gov

Development of New Synthetic Strategies for Scalable Production and Diversification

While natural product isolation remains a source of this compound, the development of efficient and scalable synthetic strategies is crucial for its widespread availability and for creating a library of diversified analogues. The challenging molecular architecture of tetrahydroisoquinoline (THIQ) alkaloids, to which saframycins belong, continues to drive research into novel synthetic reactions. acs.orgacs.org

Total synthesis and semi-synthesis approaches offer pathways to overcome the limitations of natural extraction. For example, the semi-synthetic production of ecteinascidin 743, a related antitumor agent with a saframycin-like structure, from cyanosafracin B produced by Pseudomonas fluorescens, demonstrates the feasibility of such approaches for complex natural products. researchgate.net Future efforts will focus on developing more convergent and stereoselective synthetic routes for this compound. Furthermore, strategies for diversification, such as late-stage functionalization and combinatorial chemistry, can be employed to generate a broad range of derivatives. These derivatives can then be screened for improved pharmacological profiles, including enhanced potency, bioavailability, and reduced side effects.

Identification of Additional Molecular Targets and Biological Activities

Saframycins are known for their antitumor activity, primarily through their ability to bind covalently to DNA, particularly at 5'-GGG or 5'-GGC sequences. nih.gov However, the full spectrum of this compound's molecular targets and biological activities may extend beyond its established DNA-binding mechanism.

High-throughput screening (HTS) platforms can be utilized to identify new cellular pathways or proteins that interact with this compound. Proteomic approaches, such as affinity chromatography coupled with mass spectrometry, can help identify direct protein targets. Phenotypic screens in various cell lines or disease models could reveal novel biological activities, such as anti-inflammatory, antiviral, or immunomodulatory effects, that are not directly linked to its DNA interaction. For instance, saframycin Y3 has shown promising antimalarial activity, suggesting broader biological relevance for the saframycin family. nih.gov Understanding these additional targets and activities could open new avenues for therapeutic development.

Leveraging this compound as a Research Probe in Cellular Biology

Given its well-defined mechanism of action involving DNA interaction, this compound can serve as a valuable research probe to investigate fundamental cellular processes. Its ability to bind to the DNA minor groove and potentially inhibit topoisomerase activity makes it a useful tool for studying DNA damage response pathways, DNA repair mechanisms, and chromatin dynamics. nih.gov

Researchers can use this compound to perturb specific cellular functions and observe the downstream effects on gene expression, cell cycle progression, and apoptosis. By employing chemical biology techniques, such as activity-based protein profiling or click chemistry, this compound could be modified with tags to visualize its cellular localization or identify interacting biomolecules in a living cell context. This application as a research probe can contribute significantly to our understanding of complex biological systems and disease pathogenesis.

Q & A

Q. What are the established methods for synthesizing Saframycin-Yd1, and how do purification protocols affect yield and purity?

this compound is typically synthesized via microbial fermentation using Streptomyces strains, followed by solvent extraction and chromatographic purification. Key steps include optimizing fermentation conditions (e.g., pH, temperature, carbon/nitrogen sources) to enhance yield . Purification often involves reverse-phase HPLC with C18 columns, where gradient elution (e.g., acetonitrile/water) resolves impurities. Yield and purity (>95%) are validated via LC-MS and NMR .

Q. How is the structural elucidation of this compound validated, and what analytical techniques are prioritized?

Structural confirmation requires a combination of high-resolution mass spectrometry (HRMS) for molecular formula determination and 2D NMR (COSY, HSQC, HMBC) to resolve the quinone-aldehyde core and amino acid substituents . X-ray crystallography is preferred for absolute stereochemistry but is limited by crystal formation challenges. Purity is confirmed via HPLC-UV (λ = 254 nm) .

Q. What in vitro assays are commonly used to evaluate this compound’s bioactivity, and how are false positives mitigated?

Cytotoxicity is assessed using MTT assays on cancer cell lines (e.g., HCT-116, HepG2), with IC₅₀ values normalized to positive controls (e.g., doxorubicin). False positives from nonspecific binding are minimized via secondary assays (e.g., apoptosis markers like Annexin V/PI staining) and selectivity indices comparing cancerous vs. non-cancerous cells .

Advanced Research Questions

Q. How do contradictory reports on this compound’s mechanism of action (e.g., DNA intercalation vs. topoisomerase inhibition) inform experimental redesign?

Discrepancies arise from methodological differences: DNA intercalation is shown via ethidium displacement assays and atomic force microscopy, while topoisomerase inhibition is demonstrated using plasmid relaxation assays . To reconcile these, researchers should combine techniques (e.g., molecular docking for binding affinity prediction and CRISPR-Cas9 knockouts of topoisomerase genes) to isolate primary mechanisms .

Q. What in vivo models are optimal for validating this compound’s efficacy, and how do pharmacokinetic limitations influence dosing regimens?

Murine xenograft models (e.g., BALB/c nude mice with subcutaneous tumors) are standard. However, this compound’s poor solubility and rapid clearance (t₁/₂ < 2 hours) necessitate nanoformulation (e.g., liposomal encapsulation) or prodrug derivatization to enhance bioavailability . Dosing frequency and toxicity (e.g., hepatorenal markers) must be monitored via LC-MS/MS plasma profiling .

Q. How can researchers address inconsistencies in reported IC₅₀ values across studies?

Variability stems from differences in cell culture conditions (e.g., serum concentration, passage number) and assay endpoints (e.g., MTT vs. ATP-based luminescence). Standardization via CLSI guidelines, including inter-laboratory calibration and use of reference standards (e.g., NCI-60 panel protocols), improves reproducibility .

Q. What strategies resolve ambiguities in this compound’s biosynthetic gene cluster (BGC) regulation?

BGC silencing/overexpression in Streptomyces hosts (e.g., CRISPRi/dCas9 systems) combined with metabolomics (LC-HRMS) identifies rate-limiting enzymes. Comparative transcriptomics under varying fermentation conditions (e.g., nutrient stress) reveals regulatory pathways .

Methodological Guidance

  • For Structural Studies : Prioritize HRMS and 2D NMR, but supplement with computational chemistry (e.g., DFT for NMR chemical shift prediction) if crystallography fails .
  • For Bioactivity Validation : Use orthogonal assays (e.g., flow cytometry for apoptosis and Western blot for caspase activation) to confirm mechanisms .
  • For Data Contradictions : Apply the FINER criteria to evaluate study feasibility and relevance, and conduct meta-analyses to identify confounding variables (e.g., cell line heterogeneity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.